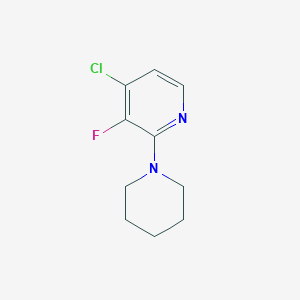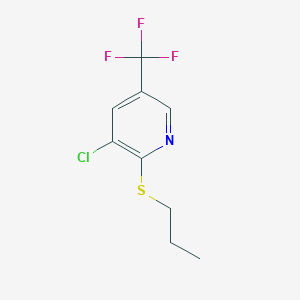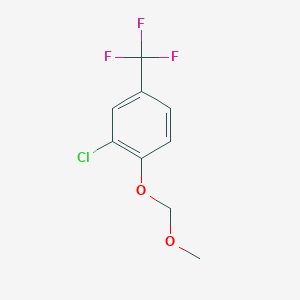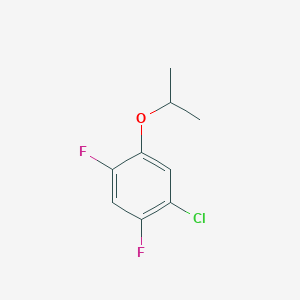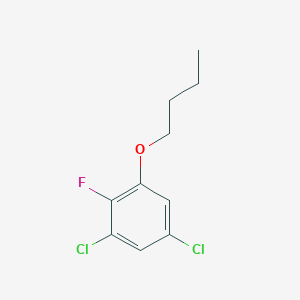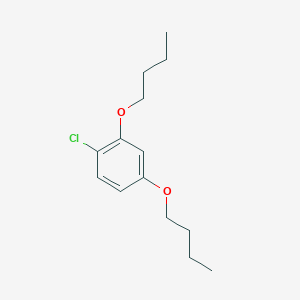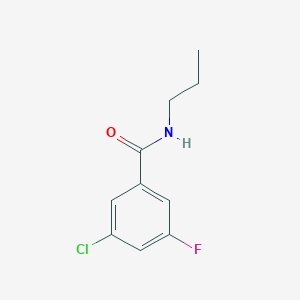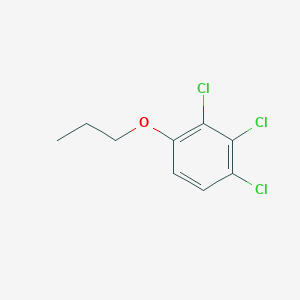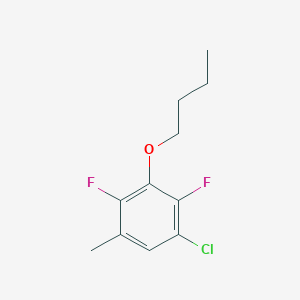
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is an organic compound with the molecular formula C11H13ClF2O It is a derivative of benzene, substituted with butoxy, chloro, difluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene typically involves the substitution reactions on a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 1-chloro-2,4-difluoro-5-methylbenzene is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for methoxy substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation of the butoxy group.
Reduction: Lithium aluminum hydride in dry ether for reduction of difluoro groups.
Major Products
Substitution: 3-Butoxy-1-methoxy-2,4-difluoro-5-methylbenzene.
Oxidation: 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-Butoxy-1-chloro-2-fluoro-5-methylbenzene.
Scientific Research Applications
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups like chloro and difluoro enhances its reactivity towards nucleophiles. The butoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Butoxy-1-chloro-2,4-difluorobenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-ethylbenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-isopropylbenzene
Uniqueness
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both butoxy and difluoro groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-butoxy-1-chloro-2,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2O/c1-3-4-5-15-11-9(13)7(2)6-8(12)10(11)14/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXZVSNNCPGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1F)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
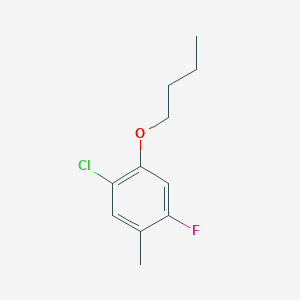
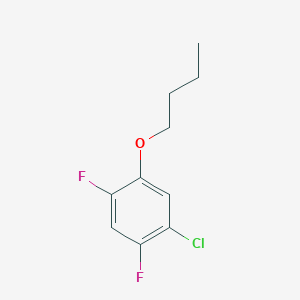

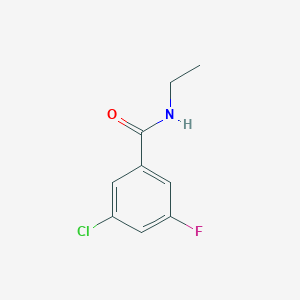
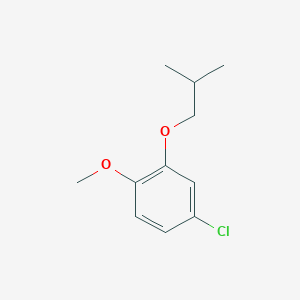
![[(4-Chlorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031315.png)
